molecular formula C7H14O2 B2687525 (1R,2R)-2-ethoxycyclopentan-1-ol CAS No. 15051-94-2; 241147-36-4

(1R,2R)-2-ethoxycyclopentan-1-ol

Cat. No.: B2687525
CAS No.: 15051-94-2; 241147-36-4
M. Wt: 130.187
InChI Key: CLFRTEKMZDRKMW-RNFRBKRXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,2R)-2-ethoxycyclopentan-1-ol is a chiral organic compound with the molecular formula C7H14O2. It is characterized by the presence of an ethoxy group attached to the second carbon of a cyclopentane ring, with a hydroxyl group on the first carbon. The compound’s chirality arises from the two stereocenters at the first and second carbons, making it an enantiomerically pure substance.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-ethoxycyclopentan-1-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, (1R,2R)-2-ethoxycyclopentanone, using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure the selective formation of the desired enantiomer.

Another method involves the asymmetric hydrogenation of a suitable precursor, such as a cyclopentene derivative, using a chiral catalyst. This approach allows for the direct introduction of the ethoxy and hydroxyl groups in a stereoselective manner.

Industrial Production Methods

Industrial production of this compound often relies on the optimization of the aforementioned synthetic routes. Large-scale synthesis may involve continuous flow reactors to enhance reaction efficiency and yield. The use of chiral catalysts and advanced purification techniques, such as chromatography, ensures the production of enantiomerically pure this compound.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-ethoxycyclopentan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The compound can be further reduced to form the corresponding cyclopentane derivative using strong reducing agents.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an inert solvent like THF.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.

Major Products Formed

    Oxidation: (1R,2R)-2-ethoxycyclopentanone or (1R,2R)-2-ethoxycyclopentanal.

    Reduction: (1R,2R)-2-ethoxycyclopentane.

    Substitution: Various substituted cyclopentane derivatives depending on the nucleophile used.

Scientific Research Applications

(1R,2R)-2-ethoxycyclopentan-1-ol has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a chiral ligand in enzyme-catalyzed reactions and as a probe for studying stereochemical effects in biological systems.

    Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of bioactive compounds.

    Industry: Utilized in the production of fine chemicals and as a precursor for the synthesis of specialty materials.

Mechanism of Action

The mechanism of action of (1R,2R)-2-ethoxycyclopentan-1-ol depends on its specific application. In enzyme-catalyzed reactions, the compound may act as a chiral ligand, influencing the stereochemistry of the reaction. Its hydroxyl and ethoxy groups can participate in hydrogen bonding and other non-covalent interactions, affecting the binding and reactivity of the compound in various molecular pathways.

Comparison with Similar Compounds

Similar Compounds

    (1S,2S)-2-ethoxycyclopentan-1-ol: The enantiomer of (1R,2R)-2-ethoxycyclopentan-1-ol, with similar chemical properties but different stereochemistry.

    (1R,2R)-2-methoxycyclopentan-1-ol: A similar compound with a methoxy group instead of an ethoxy group.

    (1R,2R)-2-ethoxycyclohexan-1-ol: A similar compound with a cyclohexane ring instead of a cyclopentane ring.

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of both ethoxy and hydroxyl groups on a cyclopentane ring. This combination of features makes it a valuable chiral building block and a versatile intermediate in organic synthesis.

Properties

CAS No.

15051-94-2; 241147-36-4

Molecular Formula

C7H14O2

Molecular Weight

130.187

IUPAC Name

(1R,2R)-2-ethoxycyclopentan-1-ol

InChI

InChI=1S/C7H14O2/c1-2-9-7-5-3-4-6(7)8/h6-8H,2-5H2,1H3/t6-,7-/m1/s1

InChI Key

CLFRTEKMZDRKMW-RNFRBKRXSA-N

SMILES

CCOC1CCCC1O

solubility

not available

Origin of Product

United States

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